molecular formula C21H16N2O5 B4580664 N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea

N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea

Cat. No. B4580664
M. Wt: 376.4 g/mol
InChI Key: HVJJKCCQOJNYRT-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea, also known as MDU-1001, is a novel compound that has shown potential in various scientific research applications. This compound is a urea derivative and has been synthesized using a specific method that involves the reaction of 2-methoxydibenzo[b,d]furan-3-amine with 1,3-benzodioxole-5-carbonyl chloride.

Scientific Research Applications

Anticancer and Antiangiogenic Activities

A study on the design, synthesis, and evaluation of 3-arylaminobenzofuran derivatives, including compounds with structural similarities to N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea, demonstrated significant antiproliferative activity against cancer cells. These compounds inhibited tubulin polymerization, induced apoptosis, and showed potent in vitro and in vivo vascular disrupting properties, hinting at their potential as anticancer and antiangiogenic agents (Romagnoli et al., 2015).

Polymerization and Material Science Applications

Research into fully bio-based benzoxazine monomers, including those related to the furan derivatives found in this compound, has shown that these compounds can undergo homogeneous copolymerization, enhancing thermal properties and cross-linking density of the resulting materials. This suggests a promising avenue for designing new fully bio-based polybenzoxazines with desirable properties for material science applications (Wang et al., 2012).

GABAB-Receptor Antagonists

Benzofuran analogues, including structural motifs similar to this compound, have been identified as a new class of GABAB-receptor antagonists. These compounds have shown to antagonize the baclofen-induced depression of twitch contractions in guinea-pig ileum and reduce repetitive paroxysmal discharges in rat neo-cortical slice preparations, suggesting their potential in neurological research (Kerr et al., 1989).

Corrosion Inhibition

Amino acid compounds with structures incorporating elements similar to this compound have been studied for their potential as eco-friendly corrosion inhibitors. These compounds showed significant inhibition of N80 steel corrosion in acidic environments, suggesting their application in protecting metal surfaces (Yadav et al., 2015).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-methoxydibenzofuran-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c1-25-19-9-14-13-4-2-3-5-16(13)28-18(14)10-15(19)23-21(24)22-12-6-7-17-20(8-12)27-11-26-17/h2-10H,11H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJJKCCQOJNYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea
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N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea
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N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea
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N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea
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N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea
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N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea

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